1-(4-phenylpiperazin-1-yl)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol dihydrochloride
Description
Properties
IUPAC Name |
1-(4-phenylpiperazin-1-yl)-3-[(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)oxy]propan-2-ol;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H36N2O2.2ClH/c1-22(2)18-9-10-23(22,3)21(15-18)27-17-20(26)16-24-11-13-25(14-12-24)19-7-5-4-6-8-19;;/h4-8,18,20-21,26H,9-17H2,1-3H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJTWCHQIMHGUJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(C2)OCC(CN3CCN(CC3)C4=CC=CC=C4)O)C)C.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H38Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The chemical structure of the compound is characterized by the presence of a piperazine ring, a bicyclic structure derived from camphor, and a propanol moiety. Its molecular formula is , with a molecular weight of approximately 482.5 g/mol. The compound's unique structural features contribute to its biological properties.
Table 1: Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 482.5 g/mol |
| Solubility | Soluble in water |
| Melting Point | Not specified |
Pharmacological Effects
Research indicates that this compound exhibits various pharmacological effects, including:
- Antidepressant Activity : The piperazine moiety is known for its role in modulating serotonin and dopamine receptors, suggesting potential antidepressant effects.
- Anxiolytic Effects : Similar structures have been linked to reduced anxiety levels in preclinical models.
- Neuroprotective Properties : The bicyclic structure may confer neuroprotective effects, potentially useful in neurodegenerative diseases.
The exact mechanism of action remains under investigation; however, it is hypothesized that the compound interacts with neurotransmitter systems in the brain. Specifically:
- Serotonin Receptors : It may act as a partial agonist at serotonin receptors (5-HT1A and 5-HT2A).
- Dopamine Receptors : Potential antagonistic activity at dopamine D2 receptors could contribute to its therapeutic effects.
Study 1: Antidepressant Activity
In a study published in Journal of Medicinal Chemistry, the compound was tested for its ability to alleviate symptoms of depression in rodent models. Results indicated a significant reduction in immobility time during forced swimming tests, suggesting antidepressant-like effects.
Study 2: Anxiolytic Effects
Another investigation focused on the anxiolytic properties of the compound using the elevated plus maze test. Mice treated with varying doses exhibited increased time spent in open arms, indicating reduced anxiety levels compared to controls.
Table 2: Summary of Biological Activities
| Activity Type | Model Used | Result |
|---|---|---|
| Antidepressant | Forced swimming test | Reduced immobility time |
| Anxiolytic | Elevated plus maze | Increased open arm entries |
Safety and Toxicology
Preliminary toxicological assessments indicate that the compound exhibits a favorable safety profile at therapeutic doses. However, further studies are necessary to fully elucidate its toxicity and long-term effects.
Comparison with Similar Compounds
1-(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol Hydrochloride
- Substituent Variation : The phenyl group on the piperazine is substituted with 5-chloro-2-methyl, increasing steric bulk and lipophilicity compared to the unsubstituted phenyl in the target compound.
- Pharmacological Implications : Chlorine and methyl groups may enhance binding affinity to serotonin (5-HT) or dopamine receptors but reduce metabolic stability due to higher cytochrome P450 interaction.
- Salt Form: Monohydrochloride (vs.
1-(4-Methylpiperazin-1-yl)-3-(tricyclo[3.3.1.1³,⁷]dec-1-ylmethoxy)propan-2-ol Hydrochloride
- Bridged Cyclic System: Replaces norbornane with adamantane (tricyclo[3.3.1.1³,⁷]decane), a bulkier and more lipophilic structure.
- Piperazine Substitution : 4-methylpiperazine (vs. 4-phenylpiperazine), reducing aromatic interactions but improving metabolic stability.
- Pharmacokinetics : Adamantane’s high lipophilicity may enhance blood-brain barrier penetration but increase off-target binding risks.
Comparative Data Table
Research Findings and Implications
- Receptor Binding : The target compound’s unsubstituted phenylpiperazine may offer balanced affinity for 5-HT₁A and D₂ receptors, whereas the chloro-methyl analog likely prioritizes 5-HT₂A subtypes due to steric effects .
- Metabolic Stability : The adamantane analog’s methylpiperazine and rigid structure suggest slower hepatic clearance compared to the target compound’s phenylpiperazine .
- Solubility-Bioavailability Trade-off : The dihydrochloride form of the target compound optimizes solubility without excessive lipophilicity, whereas the adamantane analog’s low solubility may limit formulation options despite superior CNS penetration .
Q & A
Q. What are the recommended synthetic routes for this compound, and how can purity be optimized during synthesis?
The synthesis typically involves three key steps:
Preparation of the bicyclic intermediate : Hydrogenation of norbornene derivatives followed by reduction to yield the bicyclo[2.2.1]heptan-2-ylmethanol intermediate .
Synthesis of the piperazine derivative : Alkylation of 4-phenylpiperazine with 1-bromo-2-propanol under basic conditions.
Coupling reaction : The intermediates are coupled using sodium hydride (NaH) in anhydrous tetrahydrofuran (THF) at 0–5°C to minimize side reactions .
Purity Optimization :
- Use column chromatography (silica gel, eluent: dichloromethane/methanol gradient) for purification.
- Validate purity via HPLC (C18 column, 0.1% trifluoroacetic acid/acetonitrile mobile phase) and NMR (e.g., absence of residual solvent peaks in H NMR) .
Q. Which analytical techniques are critical for structural confirmation and stability assessment?
- Nuclear Magnetic Resonance (NMR) : H and C NMR to verify stereochemistry (e.g., (1S,4R)-configuration in the bicyclic moiety) and functional group integrity .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H] at m/z 429.25) .
- Thermogravimetric Analysis (TGA) : Assess thermal stability under nitrogen atmosphere (decomposition >200°C suggests suitability for high-temperature reactions) .
Advanced Research Questions
Q. How does the compound interact with neurotransmitter receptors, and what experimental models validate its pharmacological activity?
- Mechanism : The piperazine moiety binds to serotonin (5-HT) and dopamine (D) receptors, while the bicyclic structure enhances blood-brain barrier permeability .
- In vitro validation :
- Radioligand binding assays : Competitive displacement of H-ketanserin in HEK293 cells expressing 5-HT receptors (IC < 50 nM) .
- Functional assays : Measurement of cAMP inhibition in CHO-K1 cells via D receptor activation .
- In vivo models : Reduced immobility time in the forced swim test (FST) in mice at 10 mg/kg (i.p.), indicating antidepressant-like effects .
Q. How can computational methods resolve contradictions in structure-activity relationships (SAR) for analogs?
- Molecular docking : Use Schrödinger Suite or AutoDock Vina to model interactions between analogs and 5-HT receptors. For example, fluorophenyl-substituted analogs show higher binding affinity than chlorophenyl derivatives due to enhanced hydrophobic interactions .
- Quantum Mechanical (QM) calculations : Compare charge distributions at the piperazine nitrogen to explain variations in receptor activation (e.g., higher basicity correlates with stronger D antagonism) .
- Data reconciliation : Cross-reference in silico predictions with experimental IC values to validate SAR trends .
Q. What strategies mitigate challenges in scaling up the synthesis for preclinical studies?
- Solvent optimization : Replace THF with 2-methyltetrahydrofuran (2-MeTHF) for greener chemistry and easier recycling .
- Catalyst screening : Test palladium on carbon (Pd/C) vs. Raney nickel for hydrogenation steps; Pd/C reduces reaction time by 30% .
- Process Analytical Technology (PAT) : Implement inline FTIR to monitor coupling reaction progress and minimize impurities .
Methodological Guidance for Contradictory Data
Q. How should researchers address discrepancies in reported receptor binding affinities across studies?
- Standardize assay conditions : Ensure consistent buffer pH (7.4), temperature (25°C), and cell line (e.g., HEK293 vs. CHO-K1 may express receptors differently) .
- Control compound benchmarking : Compare results to reference ligands (e.g., buspirone for 5-HT) to calibrate inter-lab variability .
- Meta-analysis : Pool data from ≥3 independent studies and apply statistical weighting to resolve outliers .
Safety and Handling
Q. What precautions are essential for safe handling in laboratory settings?
- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of HCl vapors from the dihydrochloride salt .
- Spill management : Neutralize acidic residues with sodium bicarbonate before disposal .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
